2-chloro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide is a complex organic compound that features a combination of chloro, furan, thiophene, and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the sulfonation of chlorobenzene to introduce the sulfonamide group. . The reaction conditions often involve the use of palladium catalysts, base, and appropriate solvents under controlled temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions.
Reduction: The sulfonamide group can be reduced to amine under strong reducing conditions.
Substitution: The chloro group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to furanones, while substitution of the chloro group can yield various substituted derivatives.
Scientific Research Applications
2-chloro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved can vary, but typically include key proteins or nucleic acids that are critical for the biological process being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonamides and heterocyclic compounds with furan and thiophene rings. Examples include:
- 2-chloro-N-(thiophen-2-ylmethyl)benzene-1-sulfonamide
- 2-chloro-N-(furan-2-ylmethyl)benzene-1-sulfonamide
Uniqueness
What sets 2-chloro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide apart is the combination of its functional groups, which confer unique chemical and biological properties.
Properties
IUPAC Name |
2-chloro-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO3S2/c16-14-3-1-2-4-15(14)22(18,19)17-8-13-7-12(10-21-13)11-5-6-20-9-11/h1-7,9-10,17H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNKJFGOMJVTCKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCC2=CC(=CS2)C3=COC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.